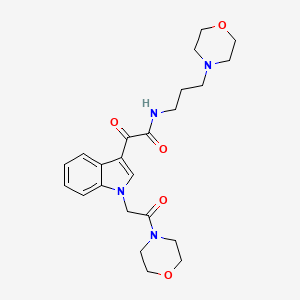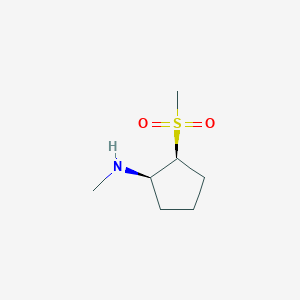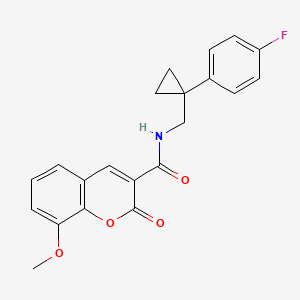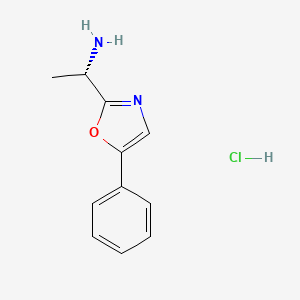
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide is a complex organic compound featuring an indole core connected to morpholine and oxoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide typically involves multi-step organic reactions:
Formation of 2-Oxoethyl Indole Derivative: : Begin with a substituted indole derivative, reacting it with oxalyl chloride to form an oxalyl chloride intermediate.
Morpholino Incorporation: : React the intermediate with morpholine under controlled conditions, usually in an aprotic solvent like dichloromethane, to form the oxoethylmorpholine group.
N-Morpholinopropyl Substitution: : Finally, introduce the morpholinopropyl group by reacting with 3-aminopropylmorpholine, completing the structure under conditions that prevent side reactions (often using catalysts and low temperatures).
Industrial Production Methods
Industrially, the production method scales with precise control over reaction conditions to ensure high yield and purity. Common techniques include:
Continuous Flow Reactors: : For consistent reaction conditions and efficient heat management.
Catalyst Optimization: : Using specific catalysts to enhance reaction rates and selectivity.
Crystallization Techniques: : For purification, optimizing solvent systems to obtain high-purity crystals.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several key types of reactions:
Oxidation: : Can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functionalities.
Reduction: : May be reduced using agents like lithium aluminum hydride, affecting the oxo groups.
Substitution: : The morpholino and indole groups can undergo further substitution reactions, especially in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate; performed in aqueous or organic solvents at controlled temperatures.
Reduction: : Lithium aluminum hydride or sodium borohydride; typically in dry ether or THF.
Substitution: : Electrophilic reagents like alkyl halides or sulfonates; often under basic conditions to encourage substitution rather than elimination.
Major Products Formed
Oxidation Products: : Additional carbonyl or carboxyl groups.
Reduction Products: : Alcohol or amine derivatives.
Substitution Products: : New substituted derivatives, potentially introducing additional aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
Used as a building block for synthesizing more complex molecules. Its multifunctional nature allows for extensive derivatization, facilitating the creation of novel organic compounds.
Biology
Potential use in drug discovery and development, especially in designing inhibitors or modulators of biological pathways involving indole derivatives.
Medicine
Research suggests applications in therapeutic agents targeting diseases such as cancer, given indole’s relevance in pharmacophores.
Industry
Utilized in creating specialty chemicals for pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
Molecular Targets and Pathways
As a multifunctional compound, it may interact with multiple biological targets, including enzymes and receptors. The indole core allows binding to specific active sites, while morpholine groups enhance solubility and bioavailability. This compound can modulate signal transduction pathways, influencing cellular responses and offering therapeutic potential.
Comparison with Similar Compounds
Compared to other indole derivatives, this compound's unique combination of morpholino and oxoethyl groups provides distinct chemical properties and reactivity. Similar compounds include:
Indole-3-acetic acid: : A simple indole derivative used in plant hormones.
1-Methylindole: : Another indole variant, less complex but structurally similar.
2-Morpholinoethylamine derivatives: : Featuring some structural similarities in terms of morpholine substitution.
The uniqueness of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide lies in its complex structure and multifunctional capabilities, making it a versatile and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-N-(3-morpholin-4-ylpropyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O5/c28-21(26-10-14-32-15-11-26)17-27-16-19(18-4-1-2-5-20(18)27)22(29)23(30)24-6-3-7-25-8-12-31-13-9-25/h1-2,4-5,16H,3,6-15,17H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDNYADOGYKXGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B2730601.png)
![2-[4-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2730602.png)
![6-PHENYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL](/img/structure/B2730604.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2730605.png)
![1-[2-(2-chlorophenyl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2730607.png)


![N-[3-(N-ethyl-3-methylanilino)propyl]-3-(3-oxo-5-sulfanylidene-2,10a-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2730610.png)
![5-(methoxymethyl)-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2730611.png)
![isopropyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2730614.png)


![1-(2-ethoxyethyl)-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2730621.png)
![4-(diethylsulfamoyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2730622.png)
